molecular formula C9H12N2 B1427164 1-(pyridin-2-yl)cyclobutan-1-amine CAS No. 1159734-98-1

1-(pyridin-2-yl)cyclobutan-1-amine

Cat. No.: B1427164
CAS No.: 1159734-98-1
M. Wt: 148.2 g/mol
InChI Key: VEGZXOSAJZVXKI-UHFFFAOYSA-N
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Description

1-(pyridin-2-yl)cyclobutan-1-amine is an organic compound that features a cyclobutylamine moiety attached to a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the cyclobutylamine and pyridine functionalities allows for unique chemical reactivity and biological activity.

Properties

IUPAC Name

1-pyridin-2-ylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9(5-3-6-9)8-4-1-2-7-11-8/h1-2,4,7H,3,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGZXOSAJZVXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159734-98-1
Record name 1-(pyridin-2-yl)cyclobutan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(pyridin-2-yl)cyclobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with cyclobutylamine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the bromine atom is replaced by the cyclobutylamine group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(pyridin-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclobutylamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(pyridin-2-yl)cyclobutan-1-amine is unique due to the combination of the cyclobutylamine and pyridine functionalities. This combination allows for a distinct set of chemical reactions and biological activities that are not observed in similar compounds. The cyclobutylamine group provides rigidity and steric bulk, which can influence the compound’s interaction with molecular targets and its overall reactivity.

Biological Activity

1-(Pyridin-2-yl)cyclobutan-1-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a cyclobutane ring fused with a pyridine moiety, which may confer distinct pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2C_8H_{10}N_2, with a molecular weight of approximately 150.18 g/mol. The compound's structure allows for various interactions with biological targets, primarily through its pyridine ring and cyclobutylamine moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • π-π Stacking Interactions : The pyridine ring can engage in π-π stacking with aromatic residues in proteins, which is crucial for modulating protein function.
  • Hydrogen Bonding : The cyclobutylamine part can form hydrogen bonds with amino acid side chains, influencing enzyme and receptor activity.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Anticancer Activity

Studies have highlighted the compound's potential as an inhibitor of protein kinases, particularly PLK4 (polo-like kinase 4), which is essential for centriole duplication and cell cycle regulation. Inhibition of PLK4 leads to cell cycle arrest, making it a target for cancer therapies.

Case Studies and Research Findings

StudyFindings
Inhibition of PLK4 Demonstrated that this compound inhibits PLK4, leading to cell cycle arrest in cancer cell lines.
Antimicrobial Testing Analogous compounds exhibited significant antimicrobial activity, suggesting similar potential for this compound.
Binding Affinity Studies Investigated the binding affinity of the compound to various enzymes and receptors using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

Synthesis and Optimization

The synthesis of this compound can be achieved through various methods. Optimizing reaction conditions such as temperature and solvent choice is crucial for enhancing yield and purity. The compound's unique structure allows it to serve as a scaffold for further modifications aimed at improving its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(pyridin-2-yl)cyclobutan-1-amine
Reactant of Route 2
1-(pyridin-2-yl)cyclobutan-1-amine

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